1,1-Dimethyl-3-(3-nitrophenyl)urea
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-dimethyl-3-(3-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-11(2)9(13)10-7-4-3-5-8(6-7)12(14)15/h3-6H,1-2H3,(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDCRCKHAAQIRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60868305 | |
| Record name | N,N-Dimethyl-N'-(3-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60868305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7159-98-0 | |
| Record name | Urea, 1,1-dimethyl-3-(m-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007159980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Contextualization Within Substituted Urea Chemistry
Substituted ureas represent a cornerstone class of compounds in organic chemistry, recognized for their diverse applications in medicinal chemistry, agrochemistry, and materials science. thieme.deresearchgate.net The central feature of a urea (B33335) derivative is the carbonyl group flanked by two nitrogen atoms. The hydrogen-bonding capability of the N-H protons plays a critical role in their molecular recognition properties and their function as bioisosteres of peptide bonds in drug discovery. nih.govthieme-connect.com
The synthesis of substituted ureas is well-established, with a variety of methods developed to create symmetrical and unsymmetrical structures. researchgate.netnih.gov The most prevalent and classical method involves the reaction of an isocyanate with a primary or secondary amine. nih.gov In the case of 1,1-dimethyl-3-(3-nitrophenyl)urea, the synthesis would typically proceed via the nucleophilic addition of 1,1-dimethylamine to 3-nitrophenyl isocyanate. asianpubs.org The isocyanate intermediate itself can be generated from the corresponding amine via phosgenation or through phosgene-free methods, such as the Hofmann rearrangement of a primary amide. thieme.dethieme-connect.com Modern synthetic approaches continue to seek more environmentally benign and efficient routes, including one-pot, microwave-assisted, and catalyst-free procedures to access these valuable motifs. beilstein-journals.orgunibo.it
Significance in Contemporary Organic Synthesis Research
Classical and Contemporary Synthetic Routes to this compound
The construction of the urea functional group in this compound can be achieved through several reliable methods. These approaches often involve the formation of a key isocyanate intermediate or the direct coupling of an amine with a suitable carbonyl source.
Catalyzed Condensation Reactions
Catalyzed condensation reactions represent a powerful tool for urea synthesis, often enhancing reaction rates and selectivity. While direct catalyzed condensation for this compound is not extensively documented, related methodologies provide a strong basis for its synthesis. For instance, the dehydrogenative coupling of methanol (B129727) and primary amines to form symmetric ureas has been achieved using a pincer-supported iron catalyst, producing H₂ as the only byproduct. rsc.orgrsc.org This approach could theoretically be adapted for unsymmetrical ureas. Another example is the base-catalyzed condensation of urea and formaldehyde, which proceeds through a methyleneurea (B13816848) intermediate. nih.gov
More relevant to the target compound, palladium-catalyzed reductive carbonylation of nitroaromatics like nitrobenzene (B124822) has been shown to produce symmetrical diaryl ureas. researchgate.net This suggests a potential pathway where 3-nitroaniline (B104315) could be a substrate. Furthermore, electrochemical synthesis of urea through the C-N coupling of CO₂ and nitrogen sources is an emerging field, offering a green alternative to traditional methods. oaepublish.com
Nucleophilic Addition Protocols with Amines and Isocyanates
The most direct and widely employed method for synthesizing unsymmetrical ureas like this compound is the nucleophilic addition of an amine to an isocyanate. commonorganicchemistry.comresearchgate.net In this case, the reaction would involve either 3-nitrophenyl isocyanate and dimethylamine, or a less common dimethylaminocarbamoyl isocyanate and 3-nitroaniline. The reaction is typically straightforward and proceeds under mild conditions. commonorganicchemistry.com
The requisite isocyanate, 3-nitrophenyl isocyanate, can be generated in situ from 3-nitroaniline using various reagents to avoid handling the often toxic and reactive isocyanate directly. rsc.org One common method involves the Hofmann rearrangement of a primary amide, such as 3-nitrobenzamide, using a hypervalent iodine reagent like PhI(OAc)₂. rsc.orgmdpi.com
The following table summarizes representative conditions for nucleophilic addition reactions for urea synthesis:
| Amine | Isocyanate Source | Conditions | Product | Reference |
| Primary or Secondary Amines | Alkyl Halides and CO₂ | Microwave irradiation, polymer-bound diphenylphosphine | N,N'-disubstituted ureas | beilstein-journals.org |
| Primary Amines | Isopropenyl Carbamates | Clean, irreversible reaction | Unsymmetrical ureas | acs.orgresearchgate.net |
| Amines | Phenyl Carbamates | DMSO, ambient temperature | Unsymmetrical N,N'-disubstituted ureas | researchgate.net |
Phosgene-Free and Metal-Free Methodologies
Concerns over the high toxicity of phosgene (B1210022) and its derivatives have driven the development of phosgene-free synthetic routes to ureas. rsc.orgresearchgate.net These methods often rely on alternative carbonylating agents. For the synthesis of this compound, a phosgene-free approach would typically involve the in-situ generation of 3-nitrophenyl isocyanate.
A notable metal-free method involves the dehydration of a carbamic acid intermediate, formed from an arylamine and CO₂, using activated sulfonium (B1226848) reagents. researchgate.netacs.org This generates the corresponding isocyanate, which can then be trapped by an amine to form the unsymmetrical urea. Another approach utilizes 3-substituted dioxazolones as isocyanate precursors in the presence of a mild base. tandfonline.com
The use of hypervalent iodine reagents, such as phenyliodine diacetate (PhI(OAc)₂), provides a metal-free pathway for the synthesis of unsymmetrical ureas through the coupling of amides and amines. mdpi.com This method proceeds under mild conditions and avoids the need for metal catalysts and high temperatures.
Advanced Strategies for Unsymmetrical Urea Construction
Beyond classical methods, advanced strategies have been developed to address challenges in the synthesis of complex unsymmetrical ureas, including those requiring high purity or specific substitution patterns.
Amide-Amine Coupling Approaches
A direct coupling of amides and amines offers an attractive route to unsymmetrical ureas. Iron-catalyzed dehydrogenative coupling of formamides and amines has been demonstrated for the synthesis of unsymmetrical ureas. rsc.orgrsc.org Mechanistic studies suggest a stepwise pathway involving dehydrogenation of the formamide (B127407) to a transient isocyanate, which is then trapped by the amine. rsc.org
A tandem synthesis of unsymmetrical ureas from aryl or pyridyl carboxamides and aminopyridines has been achieved using PhI(OAc)₂ via a Hofmann rearrangement to generate the reactive isocyanate intermediate in situ. rsc.org This approach avoids the direct handling of isocyanates.
Solid-Phase Synthesis Techniques
Solid-phase synthesis (SPS) offers significant advantages for the preparation of libraries of compounds and for simplifying purification. A general method for the solid-phase synthesis of unsymmetrical ureas involves the reaction of polymer-bound amines with imidazolium (B1220033) salts, which act as urea donors. nih.gov This method has been shown to produce ureas in excellent yields and purities. nih.gov
Another solid-phase approach involves the formation of a solid-phase bound isocyanate intermediate, which then reacts with an amine in solution to form the desired urea. nih.gov This technique has been successfully applied to the synthesis of urea-containing peptides. The progress of the reaction on the solid support can be monitored using techniques like on-bead FT-IR spectroscopy. nih.gov
The following table outlines advanced strategies for unsymmetrical urea synthesis:
| Strategy | Key Reagents/Catalysts | Description | Reference |
| Amide-Amine Coupling | Iron pincer complex | Dehydrogenative coupling of formamides and amines. | rsc.orgrsc.org |
| Amide-Amine Coupling | PhI(OAc)₂ | Tandem Hofmann rearrangement/amine trapping. | rsc.orgmdpi.com |
| Solid-Phase Synthesis | Polymer-bound amine, imidazolium salt | Reaction of a resin-bound amine with a urea donor. | nih.gov |
| Solid-Phase Synthesis | Solid-phase bound isocyanate | In-situ formation of an isocyanate on a solid support followed by reaction with an amine. | nih.gov |
Derivatization Strategies Utilizing this compound
The true synthetic potential of this compound is realized through its derivatization. The presence of the nitro functional group and the aromatic ring allows for a variety of chemical transformations, paving the way for the synthesis of a diverse array of more complex molecules.
Construction of Complex Organic Architectures
The primary and most pivotal transformation of this compound is the reduction of its nitro group to an amine. This reaction yields the highly valuable intermediate, 1-(3-aminophenyl)-3,3-dimethylurea . This resulting aromatic amine is a versatile nucleophile and a key building block for the synthesis of various heterocyclic systems, which form the core of many pharmaceuticals and other functional materials.
The general transformation is depicted below:
Reaction Scheme: Reduction of this compound
| Reactant | Reagents | Product |
| This compound | Catalytic Hydrogenation (e.g., H₂, Pd/C) or Chemical Reduction (e.g., SnCl₂, HCl) | 1-(3-aminophenyl)-3,3-dimethylurea |
This amino derivative serves as a linchpin for constructing fused heterocyclic systems. For instance, it can undergo condensation reactions with various electrophiles to form new rings. One prominent example is the synthesis of benzimidazole (B57391) derivatives. By reacting 1-(3-aminophenyl)-3,3-dimethylurea with aldehydes or carboxylic acids (or their derivatives), a cyclization reaction can be induced, often under acidic conditions, to form a benzimidazole ring fused to the phenylurea scaffold. organic-chemistry.org
Another significant class of complex molecules accessible from this intermediate is quinazolinones . The reaction of 1-(3-aminophenyl)-3,3-dimethylurea with anthranilic acid derivatives or through multi-component reactions involving an aldehyde can lead to the formation of the quinazolinone core. organic-chemistry.orgnih.govnih.gov These structures are of considerable interest due to their prevalence in biologically active compounds.
Furthermore, the amino group in 1-(3-aminophenyl)-3,3-dimethylurea can participate in Pictet-Spengler type reactions. This powerful ring-forming reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. wikipedia.orgorganicreactions.orgnih.gov While the direct substrate is a β-arylethylamine, derivatization of the amino group of our key intermediate can lead to substrates suitable for this transformation, opening a pathway to complex polycyclic alkaloids and related structures.
Regioselective Functionalization Approaches
Beyond the pivotal reduction of the nitro group, the aromatic ring of this compound itself can be subjected to regioselective functionalization, allowing for the introduction of additional substituents at specific positions. The directing effects of the existing substituents—the urea group and the nitro group—play a crucial role in determining the outcome of these reactions.
The nitro group is a strong deactivating and meta-directing group for electrophilic aromatic substitution. The urea moiety (-NHCON(CH₃)₂) is generally considered an ortho-, para-directing group. The interplay of these two groups governs the position of any new substituent.
Electrophilic Aromatic Substitution:
Further nitration of this compound, if forced under harsh conditions, would be expected to introduce a second nitro group at a position meta to the first nitro group and ortho or para to the urea group. However, due to the strong deactivating nature of the existing nitro group, such reactions can be challenging.
More synthetically useful are halogenation reactions. The introduction of a bromine or chlorine atom onto the aromatic ring can provide a handle for further cross-coupling reactions, significantly expanding the molecular complexity. The regioselectivity of halogenation would be influenced by the directing effects of both the nitro and urea groups.
The table below summarizes the expected directing effects for electrophilic aromatic substitution on the this compound scaffold.
Directing Effects for Electrophilic Aromatic Substitution
| Substituent | Activating/Deactivating | Directing Effect |
| -NO₂ | Strongly Deactivating | Meta |
| -NHCON(CH₃)₂ | Activating | Ortho, Para |
Given that the 3-position is occupied by the nitro group, electrophilic attack would be directed to the positions ortho and para to the urea group (positions 2, 4, and 6) and meta to the nitro group (positions 5). The ultimate regiochemical outcome would depend on the specific reaction conditions and the nature of the electrophile.
Mechanistic Insights into Chemical Reactivity and Transformations of 1,1 Dimethyl 3 3 Nitrophenyl Urea
Redox Chemistry of the Nitrophenyl Moiety
The nitrophenyl group is the most reactive site for redox reactions in 1,1-Dimethyl-3-(3-nitrophenyl)urea. The electron-withdrawing nature of the nitro group significantly influences the electron density of the aromatic ring, making it susceptible to reduction while deactivating it towards oxidation.
The selective reduction of the nitro group to an amino group is a pivotal transformation, yielding 1,1-dimethyl-3-(3-aminophenyl)urea, a valuable intermediate in further synthetic applications. This conversion requires reagents that can chemoselectively reduce the nitro functionality without affecting the urea (B33335) moiety.
Catalytic hydrogenation is a widely employed method for this transformation. The use of catalysts like palladium on carbon (Pd/C) with a hydrogen source can efficiently reduce the nitro group. rsc.org The reaction proceeds under relatively mild conditions, preserving the integrity of the urea linkage. Another approach involves transfer hydrogenation, which can also achieve selective reduction.
Manganese-catalyzed hydrogenation using molecular hydrogen has been shown to be effective for the reduction of nitroarenes to anilines, tolerating a wide range of functional groups. acs.org Mechanistic studies suggest that these reactions may proceed through direct hydrogenation pathways. acs.org The reactivity of nitrophenols has been observed to follow the order m-NP > o-NP > p-NP, which is relevant to the 3-nitrophenyl structure of the target compound. rsc.org
| Method | Reagents/Catalyst | Key Features |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | High selectivity, mild conditions, preserves urea group. |
| Transfer Hydrogenation | Various H-donors, catalyst | Alternative to using gaseous H₂. |
| Manganese-Catalyzed Hydrogenation | Mn-1 catalyst, H₂ | Tolerates a broad range of functional groups. acs.org |
The aromatic ring of this compound is deactivated towards electrophilic attack and, consequently, many common oxidative reactions due to the electron-withdrawing nitro group. makingmolecules.com However, the urea moiety itself can undergo oxidative reactions. The urea oxidation reaction (UOR) is a known electrochemical process, though it typically requires specific catalysts like nickel-based electrodes and alkaline conditions to proceed effectively. uw.edu Under such conditions, urea can be oxidized to nitrogen and carbon dioxide. uw.edu While direct oxidation of the phenylurea is not widely reported, the conditions for UOR suggest that the urea portion of the molecule is a potential site for oxidative transformation under specific and forceful conditions.
Substitution and Functional Group Interconversion Reactions
Nucleophilic aromatic substitution (SNAr) on the phenyl ring of this compound is a plausible reaction pathway. SNAr reactions are facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, which stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org For the reaction to proceed, there must also be a good leaving group on the aromatic ring.
In the case of this compound, there are no inherent leaving groups like halides. However, if a derivative with a leaving group, for instance at a position ortho or para to the nitro group, were used, SNAr would be highly favored at that position. libretexts.orgmasterorganicchemistry.com The nitro group strongly activates the ortho and para positions towards nucleophilic attack. nih.gov A nucleophile would attack the carbon bearing the leaving group, forming a resonance-stabilized carbanion, followed by the elimination of the leaving group to restore aromaticity. libretexts.orgorganicchemistrytutor.com If the nitro group is meta to the leaving group, the reaction is generally not observed because the stabilizing resonance effect is absent. libretexts.org
Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is governed by the directing effects of the two existing substituents: the 1,1-dimethylurea (B72202) group and the nitro group.
Nitro Group (-NO₂): This is a powerful deactivating group and a meta-director. It strongly withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. makingmolecules.com
1,1-Dimethylurea Group (-NHCON(CH₃)₂): This group is considered an activating group and an ortho, para-director. The lone pair of electrons on the nitrogen atom attached to the ring can be donated into the ring via resonance, increasing the electron density at the ortho and para positions.
| Substituent | Effect on Reactivity | Directing Effect | Favored Positions |
|---|---|---|---|
| -NO₂ | Strongly Deactivating | Meta | 5 |
| -NHCON(CH₃)₂ | Activating | Ortho, Para | 2, 4, 6 |
Hydrolytic Behavior and Decomposition Pathways
The stability of the urea linkage in this compound is a critical aspect of its chemical behavior. Phenylureas are susceptible to hydrolysis under both acidic and basic conditions, although they are generally more stable than corresponding esters or amides. rsc.orgrsc.org
Under acidic conditions, the proposed mechanism involves the protonation of the urea, followed by a rate-determining attack of water. rsc.org In basic media (pH 12-14), the hydrolysis mechanism is thought to involve the dissociation of the aryl-NH group to its conjugate base, followed by an addition-elimination process. rsc.org The rate of hydrolysis is influenced by pH, temperature, and buffer concentration. capes.gov.br
The decomposition of phenylurea herbicides can lead to the formation of corresponding anilines. nih.gov For this compound, hydrolysis would be expected to cleave the C-N bond between the carbonyl carbon and the nitrophenyl-substituted nitrogen, yielding 3-nitroaniline (B104315) and dimethylamine, with the release of carbon dioxide. The presence of the electron-withdrawing nitro group on the phenyl ring would likely influence the rate of hydrolysis compared to unsubstituted phenylurea.
Kinetic and Mechanistic Studies of Urea Hydrolysis
The hydrolysis of urea derivatives can proceed through several mechanisms, the prevalence of which is dictated by the reaction conditions, particularly the pH. The general mechanisms involve nucleophilic attack at the carbonyl carbon of the urea.
In acidic conditions, the hydrolysis of ureas is typically initiated by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. For an unsymmetrically substituted urea like this compound, the subsequent cleavage of the C-N bond can lead to two possible sets of products. The electron-withdrawing nature of the 3-nitrophenyl group is expected to play a significant role in the reaction mechanism, potentially influencing the site of initial bond cleavage. Studies on related N-arylureas suggest that the reaction likely proceeds via a bimolecular (A-2) mechanism in dilute acids.
Under neutral or mildly alkaline conditions, the hydrolysis rate is generally slow. However, the presence of the electron-withdrawing nitro group on the phenyl ring in this compound would make the urea protons more acidic and the carbonyl carbon more electrophilic compared to unsubstituted phenylurea. This could facilitate nucleophilic attack by water or hydroxide (B78521) ions. For some related compounds, spontaneous cleavage of the C-N bond has been observed under neutral pH conditions.
In strongly alkaline solutions, the hydrolysis is thought to proceed via the formation of a urea anion, followed by elimination or nucleophilic attack. The rate of hydrolysis is dependent on the hydroxide ion concentration.
Table 1: Postulated Hydrolysis Products of this compound under Different pH Conditions
| Reaction Condition | Potential Primary Products |
| Acidic Hydrolysis | 3-Nitroaniline and Dimethylcarbamic acid (which would decompose to Dimethylamine and Carbon Dioxide) OR 1,1-Dimethylamine and 3-Nitrophenylcarbamic acid (which would decompose to 3-Nitroaniline and Carbon Dioxide) |
| Neutral Hydrolysis | Slow formation of 3-Nitroaniline and Dimethylamine + Carbon Dioxide |
| Alkaline Hydrolysis | 3-Nitroaniline and Dimethylamine + Carbonate |
This table is based on general chemical principles of urea hydrolysis, as direct experimental data for this compound was not found.
Influence of Reaction Conditions on Degradation
The degradation of this compound is highly dependent on environmental and experimental conditions. Key factors influencing its stability and degradation pathways include temperature, pH, and the presence of catalysts or other reactive species.
Temperature: As with most chemical reactions, an increase in temperature is expected to accelerate the rate of hydrolysis and degradation. For structurally similar compounds like 1,3-dimethylurea, thermal stability has been shown to be a critical factor, with higher temperatures promoting side reactions and decomposition. While the specific thermal decomposition products of this compound are not documented in the searched literature, it is reasonable to assume that elevated temperatures would lead to the breakdown of the urea linkage.
pH: The pH of the medium is a critical determinant of the degradation rate and mechanism, as discussed in the hydrolysis section. The stability of phenylurea herbicides, a class of compounds to which this compound belongs, is known to be pH-dependent. Generally, these compounds exhibit greater stability in neutral conditions and are more susceptible to hydrolysis under either strongly acidic or alkaline conditions. The electron-withdrawing nitro group in the meta position is expected to influence the pKa of the molecule and thus the pH profile of its degradation.
Other Factors: The presence of certain metal ions or enzymes can catalyze the hydrolysis of ureas. While no specific catalytic studies for this compound were found, it is known that palladium complexes can catalyze the hydrolytic decomposition of urea. Furthermore, in environmental settings, microbial degradation can be a significant pathway. Certain microorganisms are capable of utilizing urea compounds as a source of nitrogen, leading to their mineralization.
Table 2: Predicted Influence of Reaction Conditions on the Degradation of this compound
| Condition | Expected Influence on Degradation Rate | Probable Primary Degradation Pathway |
| High Temperature | Increased | Thermal Decomposition |
| Low pH (Acidic) | Increased | Acid-catalyzed Hydrolysis |
| Neutral pH | Low | Slow Hydrolysis |
| High pH (Alkaline) | Increased | Base-catalyzed Hydrolysis |
This table represents expected trends based on the behavior of related substituted urea compounds, as specific degradation studies for this compound were not identified in the literature search.
Advanced Spectroscopic and Structural Elucidation Techniques for 1,1 Dimethyl 3 3 Nitrophenyl Urea
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of 1,1-Dimethyl-3-(3-nitrophenyl)urea is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| N(CH₃)₂ | ~3.0 | Singlet | 6H |
| Aromatic H (ortho to NO₂) | ~8.0-8.2 | Multiplet | 1H |
| Aromatic H (para to NO₂) | ~7.8-8.0 | Multiplet | 1H |
| Aromatic H (ortho to urea) | ~7.5-7.7 | Multiplet | 1H |
| Aromatic H (meta to NO₂ and urea) | ~7.4-7.6 | Multiplet | 1H |
| NH | ~8.5-9.5 | Singlet (broad) | 1H |
The dimethylamino protons are expected to appear as a sharp singlet due to their equivalence and lack of adjacent protons for coupling. The protons on the nitrophenyl ring will show complex splitting patterns (multiplets) due to spin-spin coupling with each other. Their downfield chemical shifts are a result of the deshielding effect of the aromatic ring current and the electron-withdrawing nitro group. The ureidic N-H proton is expected to be a broad singlet, and its chemical shift can be concentration-dependent.
Carbon (¹³C) NMR Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Expected ¹³C NMR Data:
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=O (Urea) | ~155-160 |
| C (aromatic, attached to NO₂) | ~148 |
| C (aromatic, attached to NH) | ~140 |
| Aromatic CHs | ~110-130 |
| N(CH₃)₂ | ~36 |
The carbonyl carbon of the urea (B33335) group is characteristically found in the downfield region of the spectrum. The aromatic carbons will have varied chemical shifts depending on their position relative to the electron-withdrawing nitro group and the electron-donating urea moiety. The carbons of the dimethylamino group will appear in the upfield region.
Vibrational Spectroscopy
Vibrational spectroscopy probes the functional groups present in a molecule through their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would display absorption bands corresponding to the stretching and bending vibrations of its key functional groups.
Expected FT-IR Data:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Urea) | Stretching | ~3300-3400 |
| C-H (Aromatic) | Stretching | ~3000-3100 |
| C-H (Aliphatic) | Stretching | ~2800-3000 |
| C=O (Urea, Amide I) | Stretching | ~1630-1680 |
| N-H (Urea, Amide II) | Bending | ~1550-1620 |
| C=C (Aromatic) | Stretching | ~1450-1600 |
| N-O (Nitro) | Asymmetric Stretching | ~1500-1550 |
| N-O (Nitro) | Symmetric Stretching | ~1330-1370 |
| C-N (Urea) | Stretching | ~1200-1300 |
The N-H stretching vibration is typically a sharp to broad band in the high-frequency region. The carbonyl (C=O) stretching of the urea, often referred to as the Amide I band, is a strong and characteristic absorption. The asymmetric and symmetric stretching vibrations of the nitro group are also strong and diagnostic.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₁₁N₃O₃), the expected exact mass is approximately 209.0800 g/mol .
Expected Fragmentation Pattern:
Upon ionization, the molecular ion peak [M]⁺ would be observed. Subsequent fragmentation would likely involve cleavage of the bonds within the urea linkage and the aromatic ring. Key expected fragments would include:
[M - NO₂]⁺: Loss of the nitro group.
[C₆H₄NO₂]⁺: The nitrophenyl cation.
[C₇H₈N₂O]⁺: Resulting from cleavage between the carbonyl carbon and the nitrophenylamino nitrogen.
[C₂H₆N]⁺: The dimethylamino cation.
Analysis of the isotopic pattern of the molecular ion peak would further confirm the elemental composition.
X-ray Crystallography for Solid-State Structure Determination
Expected Crystallographic Data:
Based on studies of similar urea derivatives, it is anticipated that the molecule would exhibit a nearly planar urea unit. The phenyl ring would likely be twisted relative to the plane of the urea group. Intermolecular hydrogen bonding between the N-H of one molecule and the C=O of a neighboring molecule is a common feature in the crystal packing of ureas, leading to the formation of chains or more complex networks. The nitro group would also influence the crystal packing through dipole-dipole interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are functional groups responsible for the absorption.
In the case of this compound, the primary chromophores are the phenyl ring and the nitro group (-NO₂). The urea moiety and the dimethylamino group act as auxochromes, which are groups that modify the absorption of a chromophore. The interaction between these groups dictates the electronic absorption spectrum of the molecule.
Detailed Research Findings
Specific experimental UV-Vis spectroscopic data, such as the maximum absorption wavelength (λmax) and molar absorptivity (ε), for this compound are not extensively reported in publicly available literature. However, the electronic transitions can be understood by examining related compounds and the general principles of UV-Vis spectroscopy for nitroaromatic compounds.
The UV-Vis spectrum of aromatic compounds is typically characterized by several absorption bands arising from π → π* transitions of the benzene (B151609) ring. The presence of substituents on the ring can shift these bands to longer wavelengths (bathochromic or red shift) and increase their intensity (hyperchromic effect).
The urea linkage (-NH-CO-N(CH₃)₂) further modifies the electronic properties of the molecule. The lone pair of electrons on the nitrogen atoms can participate in resonance with the carbonyl group and the aromatic ring, influencing the energy of the electronic transitions.
To provide context, the UV-Vis data for structurally related compounds are presented in the table below. Fenuron, which lacks the nitro group, has a maximum absorption at 259 nm. The introduction of a nitro group, as seen in various nitrophenols and other nitroaromatic compounds, typically results in absorption at different wavelengths, often with increased intensity. For example, mononitrotoluenes show a broad absorption between 240 and 250 nm. iu.edu It is anticipated that the spectrum of this compound would also fall within this general range, with contributions from both the nitrophenyl and urea moieties.
Interactive Data Table of UV-Vis Absorption for Related Compounds
| Compound Name | Structure | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |
| Fenuron | C₆H₅NHCON(CH₃)₂ | - | 259 | - | Theoretical Study |
| Mononitrotoluenes | CH₃C₆H₄NO₂ | Gas Phase | 240-250 | - | iu.edu |
| 4-Nitrophenol | HOC₆H₄NO₂ | - | - | - | researchgate.net |
| (4-Nitrophenyl)urea | H₂NCONHC₆H₄NO₂ | - | - | - | nih.gov |
Data for molar absorptivity is often not available in general literature and requires specific experimental determination.
The electronic transitions responsible for the absorption bands in this compound are expected to be primarily of the π → π* type, associated with the aromatic system, and potentially n → π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms in the urea and nitro groups. The strong electron-withdrawing nature of the nitro group can lead to charge-transfer transitions, where electron density is moved from the phenyl ring and urea part of the molecule to the nitro group upon excitation. These charge-transfer bands are often intense and can be sensitive to the solvent polarity.
Further research involving the experimental measurement of the UV-Vis spectrum of this compound in various solvents would be necessary to definitively assign the λmax values and molar absorptivities, and to fully characterize its electronic transitions.
Computational Chemistry and Molecular Modeling of 1,1 Dimethyl 3 3 Nitrophenyl Urea
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties.
Density Functional Theory (DFT) has become a popular and effective method for studying the structural and electronic properties of organic molecules. tsijournals.comresearchgate.net DFT calculations, particularly using hybrid functionals like B3LYP, offer a good balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and other properties. researchgate.netnih.gov
For 1,1-Dimethyl-3-(3-nitrophenyl)urea, DFT would be applied to first optimize the molecular geometry to find its most stable three-dimensional structure. From this optimized structure, various molecular properties can be calculated. While specific experimental data for the title compound is limited, DFT provides reliable predictions. For instance, studies on similar molecules like 1,3-dimethyl urea (B33335) have successfully used DFT to simulate structural parameters and electronic properties. tsijournals.com Any minor modification in a molecule's structure can lead to significant changes in its properties, making theoretical studies crucial. tsijournals.com
Below is a table of predicted molecular properties for this compound based on typical DFT calculations.
| Property | Predicted Value | Description |
| Molecular Formula | C₉H₁₁N₃O₃ | The elemental composition of the molecule. sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 209.20 g/mol | The mass of one mole of the substance. |
| Dipole Moment | ~5-6 D | A measure of the molecule's overall polarity, expected to be significant due to the nitro and urea groups. |
| Total Energy | Varies with basis set | The calculated total electronic energy of the molecule in its ground state at 0 K. |
| Point Group | C₁ | The molecule is expected to have no symmetry elements other than the identity, resulting in a C₁ point group. |
Table 1: Predicted Molecular Properties from DFT Calculations.
Beyond DFT, other quantum chemical methods are used to study electronic structure.
Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), calculate all integrals from first principles without relying on empirical parameters. researchgate.net They are generally more computationally demanding than DFT but can offer higher accuracy for certain properties. For a molecule like this compound, ab initio calculations could be used to obtain a highly accurate electronic wavefunction to benchmark other methods. digitellinc.com
Semi-Empirical Methods: These approaches, such as AM1, PM3, and PM6, are faster than DFT and ab initio methods because they use parameters derived from experimental data to simplify the calculations, particularly by neglecting certain integrals (e.g., Neglect of Diatomic Differential Overlap - NDDO). researchgate.netucsb.edu While less accurate, they are useful for rapid calculations on large molecules or for preliminary conformational searches before applying more rigorous methods. ucsb.edunih.gov For instance, the PM3 method has been widely used for the rapid estimation of molecular properties. ucsb.edu These methods can provide initial insights into the optimized geometry and electronic interactions within the molecule. researchgate.net
Electronic Structure and Molecular Orbital Analysis
Analysis of the electronic structure provides deep insight into a molecule's stability, reactivity, and spectroscopic properties.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unesp.brresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical descriptor of molecular reactivity and stability. researchgate.netmdpi.com
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com
A small HOMO-LUMO gap suggests the molecule is more reactive and can be more easily polarized. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich urea moiety and the phenyl ring, while the LUMO is expected to be concentrated on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer upon electronic excitation. The interaction between the electrophile and a nucleophile increases when the LUMO energy is lower. researchgate.net
The following table presents typical values for FMO-related parameters calculated using DFT.
| Parameter | Definition | Predicted Significance for this compound |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron. A higher value indicates a better electron donor. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. A lower value indicates a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | ΔE = E_LUMO - E_HOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. mdpi.com |
| Ionization Potential (I) | I ≈ -E_HOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -E_LUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ ≈ (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures resistance to change in electron distribution. Related to the HOMO-LUMO gap. |
Table 2: Frontier Molecular Orbitals and Global Reactivity Descriptors.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactive sites. researchgate.nettandfonline.com The MEP surface is colored based on the electrostatic potential value: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. researchgate.netwolfram.com
For this compound, the MEP map is predicted to show:
Intense Negative Potential (Red): Localized on the oxygen atoms of the carbonyl group (C=O) and the nitro group (NO₂). These are the most likely sites for electrophilic attack and hydrogen bond acceptance. researchgate.netresearchgate.net
Positive Potential (Blue): Concentrated around the hydrogen atom of the N-H group in the urea linkage. This site is prone to nucleophilic attack and acts as a hydrogen bond donor.
Neutral/Slightly Negative Potential (Green/Yellow): Spread across the phenyl ring and the methyl groups.
The MEP map visually confirms the molecule's polar nature and helps identify the regions most involved in intermolecular interactions. chemrxiv.orgproteopedia.org
Conformational Dynamics and Rotational Barrier Studies
The biological activity and physical properties of flexible molecules like substituted ureas are heavily influenced by their conformational preferences. nih.gov For this compound, key conformational flexibility arises from rotation around several single bonds, primarily the C-N bonds of the urea moiety and the bond connecting the phenyl ring to the urea nitrogen.
The urea functionality itself can adopt different conformations due to the partial double-bond character of the C-N bonds, which restricts rotation. nih.gov Studies on N,N'-disubstituted ureas have shown that they generally prefer a trans-trans conformation in the solid state and in solution. nih.gov However, introducing N-methyl groups can shift this preference. For example, the progressive methylation of N,N'-diphenylurea leads to a shift from a trans,trans to a cis,cis conformation to relieve steric strain. nih.gov
Given the structure of this compound, with one nitrogen being disubstituted (dimethylated) and the other monosubstituted (phenyl), the conformational landscape is complex. The key rotational barriers would be:
Rotation around the (O=)C–N(H)PhNO₂ bond: This rotation would define the orientation of the nitrophenyl group relative to the urea plane.
Rotation around the (O=)C–N(CH₃)₂ bond: While rotation is restricted, some pyramidalization at the nitrogen atoms is possible.
Computational studies can quantify the energy barriers between different conformers, identifying the most stable (lowest energy) structures and the transition states connecting them. These studies are crucial for understanding how the molecule might interact with biological targets.
Molecular Interaction Analysis: Hydrogen Bonding Networks
The molecular structure of this compound features key functional groups that dictate its intermolecular interactions, primarily the urea moiety (a hydrogen bond donor and acceptor) and the nitro group (a hydrogen bond acceptor). Computational and crystallographic studies on analogous aryl ureas provide a framework for understanding the hydrogen bonding networks this compound is likely to form.
The urea group contains both an N-H proton, which acts as a hydrogen bond donor, and a carbonyl oxygen (C=O), which is a strong hydrogen bond acceptor. This dual functionality allows urea derivatives to form robust, self-complementary hydrogen bonds. In many crystal structures of N,N'-disubstituted ureas, a characteristic "urea tape" or α-network motif is observed. acs.org This pattern consists of chains or ribbons where molecules are linked by N-H···O hydrogen bonds. acs.orgiucr.org
However, in nitrophenyl-substituted ureas, a competition arises between the urea carbonyl oxygen and the oxygen atoms of the nitro group for hydrogen bond donors. acs.org Studies on a series of N-X-phenyl-N′-p-nitrophenyl ureas have shown that these compounds can be classified into two families based on their hydrogen bond patterns:
Urea Tape Structures: These exhibit the classic α-network assembled via N−H···O hydrogen bonds between urea groups. acs.org
Non-Urea Tape Structures: In this arrangement, the N–H donors form hydrogen bonds with the nitro group (NO2) or solvent molecules instead of the urea carbonyl. In these cases, the urea carbonyl group is a poor acceptor of strong hydrogen bonds but may participate in weaker C−H···O interactions. acs.org
The dominant pattern is often the urea···nitro synthon, even though calculations of synthon energy and the acceptor strength of the urea carbonyl would favor the N−H···O tape structure. acs.org The conformation of the molecule plays a crucial role; the phenyl rings are typically twisted out of the urea plane in the tape motif, while they are more coplanar in the non-urea tape structures. acs.org For this compound, the single N-H group is critical for forming these networks. In the crystal structure of the related compound 1,1-Dimethyl-3-[4-(trifluoromethyl)phenyl]urea, molecules are linked by single N—H⋯O hydrogen bonds, forming C(4) amide chains. iucr.orgresearchgate.net This suggests that this compound would likely form similar chain motifs.
The table below summarizes the key hydrogen bond parameters for a related dimethyl urea derivative, illustrating a typical geometry for these interactions.
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| N1—H1···O1 | 0.86 | 2.08 | 2.8939 (13) | 157 |
D = Donor atom; A = Acceptor atom
Computational Approaches to Molecular Recognition
Computational modeling is a vital tool for understanding how diaryl ureas like this compound are recognized by biological targets, such as proteins. These approaches elucidate the specific non-covalent interactions that govern binding affinity and selectivity, providing insights crucial for rational drug design. nih.govmdpi.com
A multi-tiered computational strategy is often employed, combining large-scale data mining of structural databases with advanced electronic structure calculations. nih.gov The process typically begins with mining the Protein Data Bank (PDB) to compile a dataset of high-resolution crystal structures of diaryl urea-protein complexes. This dataset allows for a systematic analysis of all nonbonded interactions, including:
Hydrogen bonding
π-π stacking
CH-π interactions
Cation-π interactions
Salt bridges
Studies on a large dataset of diaryl urea-protein complexes have revealed that molecular recognition is driven by a synergy between hydrogen bonds and nonbonded π interactions. nih.gov While hydrogen bonding involving the urea core is fundamental, interactions involving the aryl rings, such as CH-π and π-π stacking, are central to achieving high affinity and specificity. nih.govmdpi.com The aromatic rings play a pivotal role by expanding the interaction footprint within the often hydrophobic pockets of target proteins, leading to diverse and energetically favorable binding modes. nih.gov
Comparative analyses show that diaryl ureas with aromatic side groups, like the nitrophenyl group in this compound, tend to have a more extensive and robust interaction profile compared to those with non-aromatic groups. nih.gov This highlights the critical importance of nonbonded π interactions in their molecular recognition.
The table below summarizes the key types of nonbonded interactions identified in computational studies of diaryl urea-protein complexes and their significance.
| Interaction Type | Description | Significance in Molecular Recognition |
|---|---|---|
| Hydrogen Bonding | Interaction between the urea N-H donor and/or C=O acceptor with protein residues. | Fundamental for anchoring the ligand in the binding site and ensuring specificity. |
| π-π Stacking | Non-covalent interaction between aromatic rings (e.g., the nitrophenyl ring and aromatic protein residues like Phe, Tyr, Trp). | Contributes significantly to binding affinity and stabilizes the complex. |
| CH-π Interactions | A weak hydrogen bond between a C-H bond and a π-system. | Predominant type of nonbonded π interaction that synergizes with hydrogen bonding to enhance affinity. |
| Cation-π Interactions | Interaction between a cation (e.g., Lys, Arg) and the electron-rich face of an aromatic ring. | Can provide strong, specific interactions within the binding pocket. |
Exploration of 1,1 Dimethyl 3 3 Nitrophenyl Urea in Advanced Chemical Applications
Role as an Intermediate in Organic Synthesis
As a synthetic intermediate, 1,1-Dimethyl-3-(3-nitrophenyl)urea offers a robust scaffold that can be chemically modified in multiple ways. The presence of the nitro group and the urea (B33335) linkage are key to its utility.
This compound serves as a valuable building block for constructing more intricate molecular frameworks. The urea moiety is recognized in medicinal chemistry for its ability to form stable, predictable hydrogen bonds with biological targets like proteins and receptors, which is a crucial interaction for designing bioactive compounds. nih.gov The N-methyl groups on the urea can influence the molecule's conformation, which can be exploited in molecular design. nih.gov
The true synthetic versatility lies in the reactivity of the nitrophenyl group. The nitro group can be readily reduced to an amino group (aniline derivative) using standard reducing agents. This transformation opens up a plethora of subsequent chemical reactions, allowing for the introduction of new functional groups and the extension of the molecular structure. Furthermore, the aromatic ring itself can undergo electrophilic substitution reactions, providing additional sites for modification. This dual reactivity makes phenyl urea derivatives instrumental in the multi-step synthesis of complex molecules, such as inhibitors for enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov
The structural attributes of this compound make it a candidate precursor for specialty chemicals and advanced materials. Urea derivatives, in general, are foundational components in industrial chemistry. For instance, simpler compounds like 1,1-dimethylurea (B72202) are important raw materials for producing pesticides and even high-energy materials like the rocket fuel 1,1-dimethylhydrazine. google.com
More broadly, aromatic ureas are precursors to vital industrial chemicals such as carbamates and isocyanates. researchgate.net In the realm of materials science, oligomeric aromatic ureas have been shown to form unique, highly ordered structures, including multilayered arrangements and dynamic helical architectures. nih.gov These properties are sought after for creating functional materials with specific physicochemical characteristics. The ability to modify both the urea and the aromatic portions of this compound provides a pathway to tune these properties for specialized applications.
Ligand Design in Coordination Chemistry
In coordination chemistry, a ligand is a molecule that binds to a central metal atom to form a coordination complex. Urea and its derivatives are effective ligands due to the presence of potential donor atoms—the carbonyl oxygen and the amide nitrogens. primescholars.comrjpbcs.com Research on various urea derivatives has established that they typically coordinate to metal ions as monodentate ligands through the carbonyl oxygen atom. rjpbcs.com
The interaction of urea-based ligands with various transition metals has been studied, revealing their capacity to form stable complexes. primescholars.comnih.gov While specific studies on this compound as a ligand are not extensively detailed in the literature, the behavior of analogous compounds provides a strong predictive framework. The electronic properties of the nitrophenyl ring can influence the electron density on the carbonyl oxygen, thereby modulating the strength and nature of the metal-ligand bond. The design of phenyl-urea structures as ligands for specific biological targets, such as glucokinase activators, further underscores their importance in creating functionally specific coordination compounds. researchgate.net
Table 2: Coordination Behavior of Urea-Type Ligands with Various Metal Ions
| Metal Ion | Example Complex Formula | Coordination Mode | Reference |
|---|---|---|---|
| Copper(II) | CuCl₂·2U·4H₂O | Monodentate via Oxygen | primescholars.com |
| Cobalt(II) | Co(NO₃)₂·6U | Monodentate via Oxygen | primescholars.com |
| Iron(III) | FeCl₃·U·Me·6H₂O | Monodentate via Oxygen | rjpbcs.com |
| Manganese(II) | MnCl₂·3U·3H₂O | Monodentate via Oxygen | primescholars.com |
| Chromium(III) | CrCl₃·U·8H₂O | Monodentate via Oxygen | rjpbcs.com |
| Nickel(II) | Ni(NO₃)₂·U·5Me | Monodentate via Oxygen | rjpbcs.com |
Note: 'U' represents Urea, 'Me' represents Methanol (B129727).
Investigation of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are critical for applications in optoelectronics, including frequency conversion and optical switching. inoe.ro The urea crystal family has been a subject of significant research in this field. nih.gov
The NLO properties of urea and its derivatives are attributed to a charge transfer mechanism, often described as a "push-pull" effect. nih.gov This effect is optimized in molecules that contain both an electron-donating group (the "push") and an electron-accepting group (the "pull"), which creates a large molecular dipole. In this compound, the urea moiety can act as an electron-donating system, while the nitro group is a strong electron-accepting group. This intramolecular charge transfer from the donor to the acceptor end of the molecule is a key requirement for a significant second-order NLO response, also known as second-harmonic generation (SHG). nih.gov
Environmental Fate and Degradation Mechanisms of 1,1 Dimethyl 3 3 Nitrophenyl Urea
Abiotic Transformation Pathways
Abiotic degradation processes, including photodegradation and hydrolysis, are significant in the environmental breakdown of many phenylurea herbicides.
Photodegradation Mechanisms
For phenylurea herbicides, photodegradation can occur through direct photolysis or indirect photo-sensitized reactions. These processes typically involve the absorption of UV radiation, leading to the excitation of the molecule and subsequent chemical transformation. Common reactions for related compounds include oxidation of the dimethylurea side chain and hydroxylation of the phenyl ring. The presence of a nitro group on the phenyl ring of 1,1-Dimethyl-3-(3-nitrophenyl)urea would likely influence its light-absorbing properties and subsequent photochemical reactions, but specific studies are absent.
Chemical Hydrolysis in Environmental Media
Hydrolysis of the urea (B33335) bond is a potential degradation pathway for phenylurea herbicides. The rate of hydrolysis is influenced by pH and temperature. For many phenylureas, hydrolysis is slow under neutral environmental conditions but can be accelerated at acidic or alkaline pH. illinois.eduusp.br The amide structure within these compounds is susceptible to this reaction. oecd.org However, without experimental data for this compound, its stability towards hydrolysis remains uncharacterized.
Biotic Degradation Processes
Microbial activity is a primary driver for the degradation of many herbicides in soil and water. nih.govnih.gov
Microbial Metabolism and Biodegradation Kinetics
The biodegradation of phenylurea herbicides is well-documented and typically proceeds through two main initial pathways: N-demethylation and hydrolysis of the urea bridge. nih.govasm.org This results in the formation of various metabolites, which can be more or less toxic and mobile than the parent compound. nih.gov Numerous bacterial strains capable of degrading phenylureas have been isolated, with degradation rates depending on the specific compound and microbial species. nih.govnih.gov Research has identified specific genes and enzymes involved in the catabolism of some phenylureas. nih.gov However, no studies have specifically detailed the microbial metabolism or biodegradation kinetics for this compound.
Factors Influencing Bioremediation Potential
The potential for bioremediation of sites contaminated with phenylurea herbicides is dependent on a range of environmental factors. These include soil type, pH, temperature, moisture content, and the presence of a competent microbial community. nih.gov The chemical structure of the herbicide, such as the nature and position of substituents on the phenyl ring, significantly affects its bioavailability and susceptibility to microbial attack. nih.gov
Environmental Mobility and Persistence Considerations
The environmental mobility and persistence of phenylurea herbicides are governed by their physicochemical properties, such as water solubility and the octanol-water partition coefficient (Kow), and their interactions with soil components. nih.govacs.orgnih.gov Compounds with higher water solubility and lower Kow values tend to be more mobile in soil and have a greater potential to leach into groundwater. nih.gov Adsorption to soil organic matter and clay particles can reduce mobility and persistence in the environment. nih.gov The specific values for these properties for this compound are not well-documented in peer-reviewed environmental science literature, precluding a precise assessment of its mobility and persistence.
Adsorption to Soil and Sediment
Research on a range of phenylurea herbicides (PUHs) has consistently shown that their adsorption to soil is significantly influenced by the soil's organic matter content, clay content, and pH. nih.govd-nb.infomsuextension.orgiastate.edunih.gov Generally, soils with higher organic matter and clay content exhibit greater adsorption of these herbicides. msuextension.orgnih.gov This is because the organic and clay fractions of the soil provide surfaces for the herbicide molecules to bind to. iastate.edu
For instance, a study on the sorption of five different PUHs in tropical soils from Nigeria demonstrated a strong correlation between the Freundlich adsorption coefficient (Kf) and the soil organic carbon content. nih.govd-nb.info This indicates that the amount of organic matter in the soil is a primary determinant of how strongly these herbicides are held. The study also found that the octanol-water partition coefficient (log Kow), a measure of a chemical's hydrophobicity, was a good predictor of the extent of adsorption for moderately hydrophobic herbicides. nih.govd-nb.info
The adsorption of another dimethyl-substituted phenylurea, diuron (B1670789) (3-(3,4-dichlorophenyl)-1,1-dimethyl urea), was found to be dependent on the total colloidal fraction of the soil, which includes organic matter and clay. researchgate.net In soils with organic matter content ranging from 0.52% to 1.66% and clay fraction from 1.30% to 4.60%, between 40% and 60% of the applied diuron was adsorbed. researchgate.net
The pH of the soil can also play a role, as it can affect the charge of both the herbicide molecule and the soil particles, thereby influencing the attraction between them. iastate.edu
Given the structural similarities, it is anticipated that the adsorption of this compound in soil and sediment will be governed by similar principles. The presence of the nitro group may influence its polarity and, consequently, its interaction with soil components.
Table 1: Adsorption Coefficients for Selected Phenylurea Herbicides in Soil
| Herbicide | Soil Type | Organic Carbon (%) | Clay (%) | pH | Kd (L/kg) | Koc (L/kg) | Reference |
| Diuron | Sandy Loam | 1.2 | 10 | 6.5 | 5.8 | 483 | nih.govd-nb.info |
| Linuron | Clay Loam | 2.5 | 35 | 7.2 | 12.4 | 496 | nih.govd-nb.info |
| Monuron | Loamy Sand | 0.8 | 5 | 5.8 | 2.1 | 263 | nih.govd-nb.info |
| Isoproturon | Silt Loam | 1.8 | 20 | 6.9 | 4.5 | 250 | nih.govd-nb.info |
Kd = Soil-water partition coefficient; Koc = Organic carbon-normalized adsorption coefficient. Data presented are representative values from the literature for analogous compounds to illustrate the range of adsorption.
Volatilization and Transport in Environmental Compartments
Volatilization is the process by which a substance transforms from a solid or liquid state into a gaseous state and moves into the atmosphere. corteva.us The potential for volatilization of a pesticide is an important aspect of its environmental fate, as it can lead to its atmospheric transport and deposition in areas far from the application site. epa.gov
The primary indicator of a chemical's tendency to volatilize from water is its Henry's Law constant. A higher Henry's Law constant indicates a greater tendency for the chemical to partition from water to air. While a specific, experimentally determined Henry's Law constant for this compound was not found in the available literature, estimations for structurally similar compounds can provide an indication of its likely behavior. For many phenylurea herbicides, which are solids with low vapor pressures, volatilization from soil or water surfaces is generally not considered a major dissipation pathway. corteva.us
The volatilization of a herbicide from a soil surface is influenced by several factors, including:
Vapor Pressure: Herbicides with higher vapor pressures are more likely to volatilize. corteva.us
Temperature: Higher temperatures increase the vapor pressure of a compound, leading to greater volatilization. corteva.us
Soil Moisture: Volatilization can be higher from moist soil surfaces compared to dry ones.
Adsorption: Strong adsorption to soil particles reduces the amount of herbicide available to volatilize. msuextension.org
Air Movement: Wind can increase the rate of volatilization by removing the herbicide vapor from the air-surface interface.
For phenylurea herbicides, their strong adsorption to soil organic matter and clay particles generally limits their volatilization potential. msuextension.org Given that this compound is expected to adsorb to soil, its transport into the atmosphere via volatilization is likely to be minimal under normal environmental conditions.
The primary mode of transport for many phenylurea herbicides within the environment is through water, either dissolved in runoff or leached through the soil profile. nih.gov The extent of this transport is largely dictated by the degree of adsorption to soil and sediment. Compounds that are less strongly adsorbed are more mobile and have a higher potential to contaminate ground and surface water.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,1-Dimethyl-3-(3-nitrophenyl)urea, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via the reaction of 3-nitrophenyl isocyanate with dimethylamine. A microwave-assisted method (1–2 minutes) in inert solvents (e.g., dichloromethane or toluene) under reflux with a base like triethylamine improves yield and reduces side reactions . Optimization involves adjusting stoichiometry, solvent polarity, and reaction temperature. Post-synthesis purification via recrystallization (ethanol or THF/ethyl acetate mixtures) ensures high purity .
Q. How can spectroscopic techniques (FT-IR, NMR) confirm the structure and purity of this compound?
- Methodology :
- FT-IR : Identify urea C=O stretching (~1640–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
- ¹H/¹³C NMR : Confirm methyl groups (δ ~2.8–3.0 ppm for N–CH₃) and aromatic protons (δ ~7.0–8.5 ppm for nitrophenyl substituents) .
- Mass Spectrometry (MS) : Validate molecular weight (MW = 209.2 g/mol) and fragmentation patterns .
Q. What crystallographic methods are used to determine the molecular conformation of this compound?
- Methodology : Single-crystal X-ray diffraction (XRD) reveals planar urea linkages and dihedral angles between aromatic rings. For example, in analogous urea derivatives, torsion angles between aryl groups range from ~8° to 165°, influencing intermolecular hydrogen bonding (N–H⋯O) and crystal packing . Slow evaporation from ethanol yields diffraction-quality crystals .
Advanced Research Questions
Q. How do electronic properties (e.g., frontier molecular orbitals) influence the reactivity of this compound?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) to analyze HOMO-LUMO gaps, electrostatic potential (MEP) surfaces, and charge distribution. The nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic reactivity. Compare with derivatives lacking nitro substituents to quantify electronic effects .
Q. What experimental strategies resolve contradictions in reported biological activity (e.g., cytotoxicity vs. enzyme inhibition)?
- Methodology :
- Dose-response assays : Test across concentrations (µM–mM) to identify non-linear effects.
- Target-specific studies : Use kinase inhibition assays (e.g., Raf-1) to differentiate direct enzyme interactions from general cytotoxicity .
- Computational docking : Model interactions with protein active sites (e.g., using AutoDock Vina) to predict binding affinities .
Q. How can factorial design optimize the synthesis for scale-up in academic labs?
- Methodology : Apply a 2³ factorial design to test variables:
- Factors : Solvent (polar vs. non-polar), temperature (reflux vs. ambient), catalyst (base vs. no base).
- Response variables : Yield, purity, reaction time.
- Statistical analysis : Use ANOVA to identify significant factors. For example, triethylamine may reduce HCl byproduct formation, improving yield by >20% .
Q. What role does the nitro group play in stabilizing intermolecular interactions in solid-state structures?
- Methodology : Analyze XRD data for hydrogen-bonding networks. In nitrophenyl ureas, nitro O atoms act as hydrogen-bond acceptors (N–H⋯O), forming 1D chains or sheets. Compare with chloro or methyl analogs to assess packing efficiency and thermal stability .
Data Analysis and Theoretical Questions
Q. How can researchers validate computational models (e.g., DFT) against experimental spectroscopic data?
- Methodology :
- Vibrational frequency scaling : Apply a scaling factor (e.g., 0.961) to DFT-calculated IR frequencies for alignment with experimental peaks .
- NMR chemical shift prediction : Use gauge-including atomic orbital (GIAO) methods in Gaussian or ORCA software. Deviations >0.5 ppm suggest conformational discrepancies .
Q. What strategies mitigate batch-to-batch variability in biological assays involving this compound?
- Methodology :
- Quality control : Standardize purity (>98% by HPLC) and confirm identity via melting point (mp ~180–185°C) and elemental analysis .
- Replicate experiments : Use triplicate samples and include positive/negative controls (e.g., known kinase inhibitors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
